1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
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Overview
Description
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . It is characterized by a cyclohexanol ring substituted with a piperidinylmethyl group. This compound is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are generally involved in a wide range of biological activities, including interactions with various receptors and enzymes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that they may interact with multiple pathways .
Result of Action
As a piperidine derivative, it may have a range of potential effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium borohydride (NaBH₄) as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:
1-[(Piperidin-2-yl)methyl]cyclohexan-2-ol: Differing in the position of the hydroxyl group.
1-[(Piperidin-3-yl)methyl]cyclohexan-1-ol: Differing in the position of the piperidinyl group.
Cyclohexanol derivatives: Various derivatives with different substituents on the cyclohexanol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)10-11-6-2-5-9-13-11/h11,13-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFIQNPIALHAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2CCCCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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